molecular formula C16H23N3O2S B3013722 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448137-19-6

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B3013722
CAS No.: 1448137-19-6
M. Wt: 321.44
InChI Key: SLPFXTHNWYTOIQ-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a cyclopentylthio group, a pyrazin-2-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the cyclopentylthio group, the pyrazin-2-yloxy group, and the piperidin-1-yl group. Common synthetic routes may include:

    Formation of the Cyclopentylthio Group: This step might involve the reaction of cyclopentylthiol with an appropriate electrophile.

    Formation of the Pyrazin-2-yloxy Group: This could involve the reaction of pyrazine with an appropriate alkylating agent.

    Formation of the Piperidin-1-yl Group: This step might involve the reaction of piperidine with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce any ketone or other reducible groups present.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidin-1-yl or pyrazin-2-yloxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanol: Similar structure with an alcohol group instead of a ketone.

    2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propane: Similar structure with a propane backbone instead of ethanone.

Uniqueness

The uniqueness of 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-16(12-22-14-3-1-2-4-14)19-9-5-13(6-10-19)21-15-11-17-7-8-18-15/h7-8,11,13-14H,1-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFXTHNWYTOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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